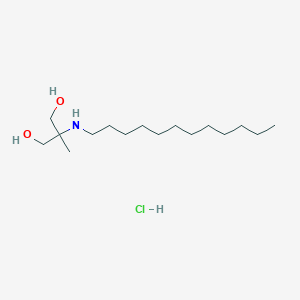![molecular formula C9H7NOS B166079 2-Methylbenzo[d]thiazole-7-carbaldehyde CAS No. 125872-43-7](/img/structure/B166079.png)
2-Methylbenzo[d]thiazole-7-carbaldehyde
概要
説明
2-Methylbenzo[d]thiazole-7-carbaldehyde is an aromatic heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science. The compound features a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and an aldehyde group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[d]thiazole-7-carbaldehyde can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions. Another approach is the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of microwave irradiation and one-pot multicomponent reactions. These methods are efficient, economical, and environmentally friendly .
化学反応の分析
Types of Reactions
2-Methylbenzo[d]thiazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 2-Methyl-1,3-benzothiazole-7-carboxylic acid.
Reduction: 2-Methyl-1,3-benzothiazole-7-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.
科学的研究の応用
2-Methylbenzo[d]thiazole-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials
作用機序
The mechanism of action of 2-Methylbenzo[d]thiazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound without the methyl and aldehyde groups.
2-Methylbenzothiazole: Lacks the aldehyde group.
1,3-Benzothiazole-7-carbaldehyde: Lacks the methyl group.
Uniqueness
2-Methylbenzo[d]thiazole-7-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
2-methyl-1,3-benzothiazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKHNPTMVQBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)


